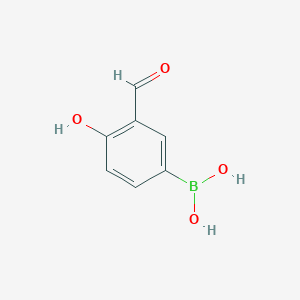

3-Formyl-4-hydroxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-formyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMMKUWINZXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Formyl 4 Hydroxyphenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids is a well-established field with several common methodologies. One of the earliest and most widely used methods involves the reaction of an organometallic intermediate, such as an aryllithium or arylmagnesium (Grignard) reagent, with a trialkyl borate (B1201080) ester at low temperatures. nih.govacs.orgsci-hub.st This electrophilic trapping of the arylmetal species is followed by an acidic aqueous workup to yield the desired boronic acid. sci-hub.st While cost-effective, this approach often requires cryogenic temperatures to minimize the formation of byproducts and can have limited tolerance for sensitive functional groups. sci-hub.st

More recent advancements include transition-metal-catalyzed methods. The Miyaura borylation reaction, for instance, utilizes a palladium catalyst to couple aryl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron. acs.orgontosight.ainih.gov This method offers excellent functional group tolerance. sci-hub.st Another powerful technique is the iridium-catalyzed C-H borylation of arenes, which allows for the direct conversion of aromatic C-H bonds to C-B bonds, offering a highly efficient route to arylboronic esters. acs.orgorganic-chemistry.org

These foundational pathways provide the strategic framework for approaching the more complex synthesis of multi-functionalized targets like 3-Formyl-4-hydroxyphenylboronic acid.

Targeted Synthesis Strategies for this compound

The synthesis of this compound is complicated by the presence of the acidic hydroxyl group and the electrophilic aldehyde group, both of which can interfere with the reagents used in boronic acid synthesis. Therefore, targeted strategies often involve multi-step sequences with the use of protecting groups.

A general multi-step approach is typically required for compounds with incompatible functional groups. Such a sequence for this compound would logically proceed through the following stages:

Protection of Reactive Groups : Starting from a precursor like 4-hydroxy-3-formyl-bromobenzene or 4-bromo-2-formylphenol, the hydroxyl and formyl groups must be protected. The aldehyde is commonly protected as an acetal (B89532) (e.g., using ethylene (B1197577) glycol or diethoxymethoxyethane), and the hydroxyl group can be protected with groups like tert-butyldimethylsilyl (TBDMS). google.comwikipedia.org

Formation of the Boronic Acid : With the reactive groups masked, the boronic acid moiety can be introduced. This is typically achieved by converting the aryl bromide into an organometallic species (organolithium or Grignard reagent) followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. wikipedia.orgchemicalbook.comgoogle.com

Deprotection and Isolation : The final step involves the hydrolytic workup, which not only generates the boronic acid from the borate ester intermediate but also removes the protecting groups to reveal the hydroxyl and formyl functionalities. The pH of the workup is critical for both deprotection and isolation of the final product. google.com

This strategic use of protection and deprotection allows for the successful synthesis of complex boronic acids that would otherwise be inaccessible. nih.gov

While these protocols are powerful, their direct application to the unprotected this compound is challenging. The acidic proton of the hydroxyl group would quench the Grignard reagent, and the aldehyde carbonyl is susceptible to nucleophilic attack. Therefore, a true one-pot synthesis would likely still require in-situ protection of these functional groups, making it a "one-pot, multi-reaction" sequence.

Precursor and Derivative Chemistry in the Context of this compound Analogs

The synthesis of related, less complex boronic acids provides valuable insight into the methodologies applicable to the target compound.

The synthesis of several structural analogs of this compound is well-documented and illustrates key synthetic challenges and solutions.

4-Hydroxyphenylboronic Acid : This compound can be synthesized from 4-bromophenol. The hydroxyl group is first protected, for example, with a tert-butyldimethylsilyl group. chemicalbook.comguidechem.com A Grignard reagent is then formed, which reacts with trimethyl borate at low temperatures. google.comchemicalbook.com Subsequent acidolysis removes the protecting group and hydrolyzes the borate ester to yield the product. google.com An alternative route involves the demethylation of 4-methoxyphenylboronic acid. guidechem.com

3-Formylphenylboronic Acid : A common synthesis starts with a protected 3-chlorobenzaldehyde (B42229), such as 3-chlorobenzaldehyde diethyl acetal. google.com This precursor is reacted with lithium to form an organolithium species, which is then quenched with a boron compound like trimethyl borate or boron trichloride. google.comchemicalbook.com The final product is obtained after hydrolysis.

3-Formyl-4-methoxyphenylboronic Acid : With the hydroxyl group already protected as a stable methyl ether, the synthesis is more direct. It can be prepared from the corresponding aryl halide via a Grignard or organolithium intermediate followed by reaction with a trialkyl borate. google.com This compound is a useful reactant in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comsigmaaldrich.com

Fluorinated Phenylboronic Acids : The introduction of fluorine atoms into the phenyl ring significantly increases the acidity of the boronic acid. nih.gov These compounds are typically synthesized using standard borylation methods from the corresponding fluorinated aryl halides. tandfonline.comharvard.edu Their unique electronic properties make them valuable in medicinal chemistry and materials science. nih.gov

| Compound Name | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| 4-Hydroxyphenylboronic acid | 4-Bromophenol | 1. Protection of hydroxyl group (e.g., as TBDMS ether). 2. Grignard formation. 3. Reaction with trimethyl borate. 4. Hydrolysis/Deprotection. | google.comchemicalbook.com |

| 3-Formylphenylboronic acid | 3-Chlorobenzaldehyde | 1. Protection of formyl group (e.g., as diethyl acetal). 2. Formation of organolithium reagent. 3. Reaction with trimethyl borate. 4. Hydrolysis/Deprotection. | google.com |

| 3-Formyl-4-methoxyphenylboronic acid | 3-Bromo-4-methoxybenzaldehyde (or similar) | 1. Grignard or organolithium formation. 2. Reaction with tri-n-butyl borate. 3. Hydrolysis. | google.com |

| Fluorinated Phenylboronic Acids | Fluorinated Aryl Halides | General borylation methods (e.g., organometallic routes, Pd-catalyzed coupling). | tandfonline.comharvard.edu |

Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. nih.gov They serve to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction.

For the synthesis of hydroxylated arylboronic acids, phenolic hydroxyls are often protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, which are stable to the conditions of organometallic reagent formation but can be cleaved later. google.comgre.ac.uk Aldehydes are typically protected as acetals, which are inert to strongly basic and nucleophilic reagents like Grignard or organolithium compounds. wikipedia.org

Interestingly, the boronic acid group itself can be protected to enhance its stability and handling. chem-station.com Boronic acids can be unstable, particularly under acidic or oxidative conditions. chem-station.com Converting them into boronate esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates, renders them more robust. chem-station.comresearchgate.netillinois.edu MIDA boronates are exceptionally stable, compatible with chromatography, and can withstand a wide range of reaction conditions, allowing for complex multi-step syntheses to be performed on the molecule before the boronic acid is finally liberated under mild basic conditions. nih.govresearchgate.netillinois.edu This strategy of protecting the boron functionality itself has greatly expanded the scope of boronic acid chemistry. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Formyl 4 Hydroxyphenylboronic Acid

Reaction Mechanisms Involving the Boronic Acid Moiety of 3-Formyl-4-hydroxyphenylboronic Acid

The boronic acid group is a versatile functional group that participates in several important organic reactions. Its reactivity is centered on the electron-deficient boron atom, which acts as a Lewis acid.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. musechem.com Arylboronic acids, such as this compound, are common coupling partners in this reaction due to their stability, low toxicity, and commercial availability. nih.govacs.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X]. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. rsc.org The precise mechanism of transmetalation has been a subject of extensive study, with evidence suggesting the formation of pre-transmetalation intermediates containing Pd-O-B linkages. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The reaction is highly versatile, and the specific conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized for a wide range of substrates. musechem.com While boronic acids are the most commonly used boron reagents, boronic esters are also effective coupling partners. nih.govacs.org A key aspect of the reaction is the role of the base, which can either activate the boronic acid by forming a boronate ("boronate pathway") or react with the palladium complex to form a more reactive alkoxo-palladium species ("oxo-palladium pathway"). rsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) complex, Aryl halide (Ar-X), Pd(II) intermediate ([Ar-Pd-X]) |

| Transmetalation | The aryl group is transferred from the boronic acid to the Pd(II) center. This step is base-mediated. | [Ar-Pd-X], Arylboronic acid (Ar'-B(OH)2), Boronate species, [Ar-Pd-Ar'] |

| Reductive Elimination | The two aryl groups on the palladium center couple, forming the biaryl product and regenerating the Pd(0) catalyst. | [Ar-Pd-Ar'], Biaryl product (Ar-Ar'), Pd(0) complex |

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate cyclic boronate esters. acs.orgnih.gov This interaction is rapid and reversible in aqueous solutions and forms the basis for many applications, particularly in the development of sensors for saccharides. wikipedia.org

The mechanism of this reaction involves the interaction of the Lewis acidic boronic acid with the hydroxyl groups of the diol. rsc.org The equilibrium between the boronic acid and the diol is pH-dependent. At higher pH values, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate ion, which can react more rapidly with diols. nih.govresearchgate.net The formation of the cyclic boronate ester increases the acidity of the boron center. nih.gov

Several factors influence the strength of the boronic acid-diol interaction, including:

pH of the solution: The formation of the boronate ester is generally more favorable at pH values near or above the pKa of the boronic acid. researchgate.net

pKa of the boronic acid: Boronic acids with lower pKa values tend to have higher affinities for diols at physiological pH. Electron-withdrawing substituents on the phenyl ring, such as the formyl group in this compound, can lower the pKa. acs.org

Structure of the diol: The stereochemistry and conformation of the diol, including the dihedral angle between the hydroxyl groups, play a crucial role in the stability of the resulting boronate ester. acs.org

This reversible covalent interaction has been extensively exploited in the design of fluorescent sensors for glucose and other saccharides. acs.orgacs.org In a typical sensor design, the binding of a saccharide to the boronic acid moiety induces a change in the electronic properties of an appended fluorophore, leading to a detectable change in fluorescence. acs.org

| Factor | Influence on Binding Affinity | Mechanistic Rationale |

|---|---|---|

| pH | Higher pH generally increases binding. | Favors the formation of the more reactive tetrahedral boronate ion. |

| Boronic Acid pKa | Lower pKa can lead to stronger binding at physiological pH. | A higher concentration of the reactive boronate form is present at a given pH. |

| Diol Structure | The spatial arrangement of hydroxyl groups is critical. | Affects the stability of the cyclic boronate ester formed. |

| Solvent | Aqueous environments are common for biological applications. | The reversibility of the interaction is often exploited in aqueous media. |

The Lewis acidic nature of the boron atom in boronic acids makes it susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to many of its chemical transformations. While not always classified as a distinct "addition-elimination" reaction in the same vein as carbonyl chemistry, the interaction of boronic acids with nucleophiles follows a similar pattern of an initial addition to the boron center followed by subsequent transformations.

One prominent example is the Petasis reaction, or boronic acid Mannich reaction. This is a three-component reaction between a boronic acid, an amine, and a carbonyl compound (an aldehyde or ketone) to produce substituted amines. organicreactions.orgyoutube.com The mechanism is thought to involve the initial formation of a hemiaminal from the amine and the carbonyl compound. The hydroxyl group of the hemiaminal then coordinates to the boronic acid, forming an adduct. This intermediate then undergoes a rearrangement where the organic group from the boron atom migrates to the carbon of the iminium ion intermediate, forming the new carbon-carbon bond. youtube.com

The reactivity of boronic acids with nucleophiles is also central to their use as enzyme inhibitors, where they can form reversible covalent bonds with nucleophilic residues, such as serine, in the active site of proteases. researchgate.net

Reactivity and Transformations of the Formyl Group in this compound

The aldehyde (formyl) group is a highly reactive functional group that can undergo a wide variety of chemical transformations.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration. researchgate.net

The mechanism proceeds in two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. researchgate.netwikipedia.org

Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable carbon-nitrogen double bond of the imine. youtube.com

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. youtube.com Schiff bases are important intermediates in organic synthesis and are also found in many biological systems. wikipedia.org The reaction of 2-formylphenylboronic acid with primary aromatic amines has been used to synthesize ortho-iminomethylphenylboronic acids. researchgate.net

Beyond Schiff base formation, the formyl group of this compound can participate in a range of other transformations characteristic of aldehydes. These include:

Reduction: The aldehyde can be reduced to a primary alcohol or an amine. For example, the reduction of ortho-iminomethylphenylboronic acids, formed from 2-formylphenylboronic acid, yields the corresponding aminomethylphenylboronic acids. researchgate.net Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. google.com

Oxidation: The aldehyde can be oxidized to a carboxylic acid. However, in the case of arylboronic acids, oxidative conditions can also lead to protodeboronation or oxidation of the carbon-boron bond to a hydroxyl group (a phenol). pnas.orgnih.gov The choice of oxidizing agent and reaction conditions is therefore crucial to achieve selective oxidation of the formyl group.

Wittig Reaction: The formyl group can react with phosphorus ylides in the Wittig reaction to form alkenes. This reaction is a powerful method for the stereoselective synthesis of carbon-carbon double bonds.

Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction (the Cannizzaro reaction) to yield a mixture of the corresponding primary alcohol and carboxylic acid.

The reactivity of the formyl group can be influenced by the presence of the boronic acid and hydroxyl groups on the aromatic ring. For instance, intramolecular interactions between the functional groups can affect the electrophilicity of the carbonyl carbon.

Reactivity of the Hydroxyl Group in this compound

The chemical reactivity of this compound is significantly influenced by the interplay of its three functional groups: the boronic acid, the formyl group, and the phenolic hydroxyl group. The hydroxyl group, in particular, exhibits reactivity characteristic of phenols, though modulated by the electronic effects of the adjacent substituents.

The hydroxyl group is a nucleophile and can participate in various reactions, including etherification and esterification. Its reactivity can be leveraged for chemical modifications. For instance, the synthesis of related compounds like 3-Formyl-4-ethoxyphenylboronic acid demonstrates the capability of the hydroxyl group to undergo O-alkylation, forming an ether linkage. synblock.com The electron-withdrawing nature of the ortho-formyl and para-boronic acid groups decreases the electron density on the phenyl ring, which can influence the nucleophilicity of the hydroxyl group.

Stability and Degradation Pathways of this compound and Related Boronic Acids

The stability of arylboronic acids, including this compound, is a critical factor in their storage and application, particularly in cross-coupling reactions. Several degradation pathways can compromise the integrity of these compounds, with protodeboronation, hydrolysis, and thermal dehydration being the most significant.

Protodeboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃). acs.orgnih.gov This reaction is a well-documented undesired side reaction in processes like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent. nih.govwikipedia.org The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring. nih.govwikipedia.org

Mechanistic studies have revealed multiple pathways for protodeboronation, which are heavily influenced by the pH of the medium. acs.orgwikipedia.orged.ac.uk In acidic conditions, the reaction can proceed via an acid-catalyzed electrophilic substitution on the aromatic ring. ed.ac.uk Under basic conditions, the mechanism involves the formation of a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻), which then undergoes cleavage. ed.ac.uk The rate of base-catalyzed protodeboronation often reaches a maximum when the pH is equal to the pKa of the boronic acid, where both the acid and its conjugate boronate base are present in significant concentrations. acs.org For some highly electron-deficient arenes, protodeboronation may proceed through a transient aryl anionoid pathway. acs.orgnih.gov

The electronic properties of the substituents on the phenyl ring play a critical role. For this compound, the electron-withdrawing formyl group (-CHO) and the electron-donating hydroxyl group (-OH) have opposing effects, influencing the stability of the C-B bond towards cleavage. While electron-donating groups have been reported to accelerate protodeboronation in some cases, highly electron-deficient arylboronic acids can also be susceptible to rapid decomposition. acs.org The stability of related compounds like 4-hydroxyphenylboronic acid pinacol (B44631) ester has been studied, showing that protodeboronation can still proceed, albeit sometimes requiring longer reaction times compared to the free acid. rsc.orgresearchgate.net

Key Protodeboronation Pathways for Arylboronic Acids

The rate and mechanism of protodeboronation are highly dependent on pH and the speciation of the boronic acid.

| Pathway Type | Description | Optimal Conditions | Key Reactant Species |

|---|---|---|---|

| Acid-Catalyzed | Electrophilic substitution of the boronic acid group by a proton. ed.ac.uk | Low pH | ArB(OH)₂ |

| Base-Catalyzed | Rate-limiting reaction between the boronate anion and water, acting as the proton source. wikipedia.orged.ac.uk | High pH (above pKa) | [ArB(OH)₃]⁻ |

| Self-Catalysis | A process where both the boronic acid and its conjugate boronate participate in the reaction, often observed when pH ≈ pKa. acs.org | pH ≈ pKa | ArB(OH)₂ and [ArB(OH)₃]⁻ |

| Zwitterion Fragmentation | Unimolecular fragmentation observed in certain basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid). wikipedia.orged.ac.uk | Neutral pH | Zwitterionic form |

The hydrolytic stability of this compound is intrinsically linked to its acid-base equilibria in aqueous solutions. Boronic acids exist in equilibrium with their corresponding tetrahedral boronate anions. researchgate.net This equilibrium is pH-dependent; in basic solutions, the equilibrium shifts towards the formation of the boronate species.

A common thermal decomposition pathway for boronic acids is dehydration to form cyclic trimeric anhydrides, known as boroxines. acs.orgresearchgate.net This process is a condensation reaction where three molecules of a boronic acid eliminate three molecules of water to form a six-membered ring with alternating boron and oxygen atoms. nih.gov

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This reaction is often reversible, and boroxines can be readily hydrolyzed back to the corresponding boronic acids in the presence of water. researchgate.net The formation of boroxines can occur upon heating solid boronic acid or by warming it in an anhydrous solvent. acs.orgnih.gov The position of substituents on the phenyl ring can influence the thermal stability and the propensity for boroxine (B1236090) formation. acs.orgresearchgate.net For this compound, heating is expected to lead to the formation of the corresponding boroxine, a process that could compete with other thermal degradation pathways. Thermodynamic studies on other arylboronic acids have shown that boroxine formation is often an entropically driven process, favored at higher temperatures. researchgate.net

Acid-Base Equilibria and Acidity Modulation in Arylboronic Acids

Arylboronic acids are Lewis acids due to the electron-deficient boron atom, but they also act as Brønsted acids in aqueous solution. sdu.dklibretexts.orgufl.edu The acid-base behavior of this compound is complex, involving equilibria associated with both the boronic acid moiety and the phenolic hydroxyl group.

The Lewis acidity of the boron center allows it to accept a hydroxide (B78521) ion from water, forming a tetrahedral hydroxoboronate species, [ArB(OH)₃]⁻. sdu.dk This equilibrium is what confers Brønsted acidity to the boronic acid group in aqueous media (ArB(OH)₂ + H₂O ⇌ [ArB(OH)₃]⁻ + H⁺). mdpi.com The acidity, expressed as the pKa, is strongly influenced by the electronic effects of substituents on the aryl ring. d-nb.info

Substituents modulate the acidity by altering the electron density on the aromatic ring, which in turn affects the stability of the resulting boronate anion. mdpi.com Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the negative charge on the boronate. acs.org For this compound, the formyl group at the 3-position and the hydroxyl group at the 4-position have distinct effects. The formyl group is electron-withdrawing, which increases acidity. Furthermore, its ortho position relative to the boronic acid group allows for the formation of an intramolecular hydrogen bond with the B-OH group, which can stabilize the tetrahedral boronate form and further increase acidity compared to its para isomer. mdpi.com The para-hydroxyl group is typically electron-donating through resonance, which would tend to decrease acidity. The net effect on the pKa results from the combination of these electronic and steric influences.

Influence of Substituents on the pKa of Phenylboronic Acids

The acidity of arylboronic acids is highly sensitive to the nature and position of substituents on the phenyl ring. Data for related compounds illustrates these trends.

| Substituent | Position | pKa | Primary Effect |

|---|---|---|---|

| -H (Phenylboronic acid) | - | 8.83 | Reference |

| 4-OH | para | 9.36 | Electron-donating (resonance), decreases acidity. |

| 4-CHO | para | 7.9 | Electron-withdrawing, increases acidity. researchgate.net |

| 2-CHO | ortho | ~6.7 | Electron-withdrawing + Intramolecular H-bond stabilization, significantly increases acidity. mdpi.com |

| 4-CF₃ | para | 7.9 | Strongly electron-withdrawing, increases acidity. researchgate.net |

| 4-OCH₃ | para | 9.65 | Electron-donating (resonance), decreases acidity. |

*pKa values are approximate and can vary with experimental conditions. Values are compiled from various sources for illustrative purposes. researchgate.netmdpi.com

Applications in Sensing and Molecular Recognition Utilizing 3 Formyl 4 Hydroxyphenylboronic Acid

Design Principles of Boronic Acid-Based Chemical Sensors

The foundation of boronic acid-based chemical sensors lies in the reversible covalent interaction between the boronic acid group and molecules containing diol functionalities. This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. This reversible binding is highly dependent on pH, as the boronic acid must be in its trigonal form to interact with the diol, after which it converts to a tetrahedral boronate ester.

A key design principle involves coupling this binding event to a measurable output, most commonly a change in fluorescence. Several photophysical mechanisms are employed for this signal transduction:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a receptor containing a nitrogen atom (amine) and the boronic acid. In the absence of the target analyte, the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This reduces the quenching effect and results in an increase in fluorescence intensity, often referred to as a "turn-on" response.

Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid group can function as an electron-accepting group. When it binds to a diol, its electron-accepting ability is enhanced. This change in the electronic properties of the molecule alters the energy of the ICT state, leading to a shift in the fluorescence emission wavelength.

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two different fluorophores, a donor and an acceptor. The binding of an analyte to the sensor can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a ratiometric fluorescence signal.

The design of these sensors often incorporates an ortho-aminomethyl group relative to the boronic acid. This modification enhances the binding affinity and selectivity for saccharides by facilitating the binding process and stabilizing the resulting boronate ester.

Chemo-sensing and Fluorescent Sensing Applications of 3-Formyl-4-hydroxyphenylboronic Acid Derivatives

The aldehyde group of this compound provides a convenient handle for synthesizing a variety of derivatives, particularly Schiff bases, which are excellent chelators for metal ions. This, combined with the inherent anion-binding capability of the boronic acid moiety, allows for the development of sensors for a range of ionic species.

Schiff base derivatives of aldehydes are widely used in the design of fluorescent sensors for metal ions. The imine nitrogen and the phenolic oxygen of the Schiff base can coordinate with metal ions, leading to a change in the electronic properties of the molecule and a corresponding change in its fluorescence. While specific research on this compound derivatives for all the listed ions is not extensively documented, the principles can be illustrated with closely related systems.

For instance, Schiff bases derived from pyrrole-2-carbohydrazide and various salicylaldehyde (B1680747) derivatives have been shown to be effective "turn-on" fluorescent sensors for Al³⁺ . The binding of Al³⁺ to the Schiff base ligand restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement of fluorescence. These sensors have demonstrated high selectivity and sensitivity, with detection limits in the nanomolar range, well below the World Health Organization's guidelines for aluminum in drinking water.

Similarly, other Schiff base sensors have been developed for the detection of Fe³⁺ and Cu²⁺ . These sensors often operate via a fluorescence quenching mechanism ("turn-off") due to the paramagnetic nature of these ions, which promotes non-radiative decay pathways. The coordination of the metal ion to the Schiff base ligand facilitates this quenching process. In some cases, tri-responsive sensors have been designed that can detect Fe³⁺, Fe²⁺, and Cu²⁺ simultaneously, with the ability to differentiate them through subsequent chemical reactions.

The detection of heavy metal ions like Cd²⁺ and Hg²⁺ often employs different strategies. While Schiff base sensors exist for these ions, other approaches include the use of functionalized nanoparticles. For example, boronic acid-functionalized carbonaceous nanomaterials have been used in electrochemical sensors for the simultaneous detection of Cd²⁺, Pb²⁺, Cu²⁺, and Hg²⁺.

| Sensor Structure/Derivative | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |

| Pyrrole hydrazone Schiff bases | Al³⁺ | Fluorescence "turn-on" (PET inhibition) | 42 - 102 nM |

| Benzothiazole-based Schiff base | Al³⁺ | Fluorescence "turn-on" (C=N isomerization and PET inhibition) | 0.70 µM |

| Rhodamine-based Schiff base | Cu²⁺ | Fluorescence "turn-on" (spirolactam ring-opening) | 0.11 µM |

| Naphthalimide-based Schiff base | Fe³⁺ | Fluorescence "turn-off" | 2.17 µM |

The Lewis acidic nature of the boron atom in boronic acids makes them suitable for the recognition of Lewis basic anions, most notably fluoride (B91410) . The interaction of a boronic acid with fluoride ions leads to the formation of a tetracoordinate boronate species (R-B(OH)₃⁻ or R-BF₃⁻), which alters the electronic properties of the molecule. This change can be transduced into a fluorescent signal, often through an ICT mechanism. When a fluorophore is functionalized with a boronic acid, the conversion of the neutral boronic acid (an electron-withdrawing group) to the anionic boronate (an electron-donating group) upon fluoride binding can cause a significant shift in the emission wavelength, allowing for ratiometric detection.

While specific sensors for dihydrogen arsenate (H₂AsO₄⁻) based on this compound are not well-documented, the general strategy for oxoanion recognition with boronic acids involves hydrogen bonding interactions and, in some cases, covalent bond formation. The design of receptors with multiple boronic acid groups can enhance the binding affinity and selectivity for specific oxoanions through multipoint interactions.

| Sensor Structure/Derivative | Target Anion | Sensing Mechanism | Limit of Detection (LOD) |

| Tetraphenylethene-based probe | F⁻ | Fluorescence "turn-on" (AIE) | 3.8 nM |

| Stilbene-boronic acid conjugate | F⁻ | Fluorescence shift (ICT) | Micromolar range |

Saccharide Sensing and Recognition with Boronic Acids

The ability of boronic acids to reversibly bind with cis-1,2- or 1,3-diols is the cornerstone of their application in saccharide sensing. This has led to the development of synthetic "boronlectins" that can mimic the saccharide-binding function of natural lectins.

The interaction between a boronic acid and a saccharide involves the formation of a cyclic boronate ester. This reaction is highly dependent on the pH of the medium, as the boronic acid needs to be in its neutral, trigonal sp² hybridized state to react with the diol. The resulting boronate ester is a tetrahedral sp³ hybridized species. The stability of the boronate ester is influenced by several factors, including the pKa of the boronic acid, the pH of the solution, and the structure of the saccharide. The binding affinity is generally higher for saccharides that can present their hydroxyl groups in a conformation that is favorable for the formation of a five- or six-membered ring. Monoboronic acids typically show the highest affinity for fructose (B13574) due to the presence of multiple binding sites in its furanose form.

A major goal in this field is the development of sensors that are selective for glucose, given its importance in the management of diabetes. Since monoboronic acids are generally more selective for fructose, various strategies have been employed to enhance glucose selectivity. One successful approach is the use of diboronic acids, where two boronic acid moieties are held in a specific spatial arrangement by a molecular scaffold. This allows for the simultaneous binding of two different diol units on the glucose molecule (e.g., the 1,2-diol and the 4,6-diol), leading to a significant increase in both affinity and selectivity for glucose over other monosaccharides.

The integration of these boronic acid-based recognition units with fluorophores has led to a variety of fluorescent glucose sensors. These sensors often utilize the PET or ICT mechanisms described earlier. For example, a sensor might consist of an anthracene (B1667546) fluorophore linked to a diboronic acid receptor. In the unbound state, the fluorescence is quenched. Upon binding to glucose, a conformational change occurs that disrupts the quenching pathway, resulting in a "turn-on" fluorescent signal that is proportional to the glucose concentration.

| Sensor Type | Target Saccharide | Principle of Selectivity | Typical Signaling Mechanism |

| Monoboronic acid | Fructose | Favorable diol arrangement in furanose form | PET, ICT |

| Diboronic acid | Glucose | Multivalent binding to two diol units | PET, ICT, FRET |

| Boronic acid-functionalized quantum dots | Various | Quenching/enhancement upon binding | Fluorescence quenching/enhancement |

| Boronic acid-functionalized polymers | Various | Swelling/shrinking of polymer matrix | Colorimetric, electrochemical |

Application in Biomedical Diagnostics and Biomarker Detection

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of This compound in biomedical diagnostics and biomarker detection. While the broader class of phenylboronic acids has been extensively investigated for these purposes, this particular substituted molecule has not been the subject of published studies in this field.

However, based on the known reactivity of its functional groups—the boronic acid, the ortho-formyl group, and the para-hydroxyl group—its potential utility in developing novel sensors for clinically relevant biomarkers can be postulated. The principles guiding such potential applications are rooted in the well-established chemistry of boronic acids and their interactions with diol-containing molecules, which are prevalent in biological systems.

Theoretical Framework for Biomarker Detection

The primary mechanism for biomarker recognition would involve the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols present on target biomolecules. This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. Many significant biomarkers, including glycoproteins and certain carbohydrates, possess these diol functionalities, making them ideal targets for boronic acid-based sensors.

Potential Applications in Glycoprotein (B1211001) and Sialic Acid Detection

A key area of potential application for this compound is in the detection of glycoproteins, which are proteins modified with carbohydrate chains (glycans). Aberrant glycosylation is a hallmark of various diseases, including many types of cancer, leading to the presentation of unique glycan structures on the cell surface or on secreted proteins. These altered glycoproteins can serve as highly specific biomarkers.

One particularly important terminal monosaccharide on many cell surface glycans is sialic acid . Elevated levels of sialic acid are strongly associated with malignancy and metastasis, making it a critical biomarker for cancer diagnostics and prognostics. The glycerol (B35011) side chain of sialic acid contains a cis-diol group that can be specifically recognized by boronic acids.

A sensor incorporating this compound could be designed to detect sialic acid or sialylated glycoproteins through various signal transduction mechanisms, such as:

Fluorescence Sensing: The formyl and hydroxyl substituents on the phenyl ring can influence the electronic properties of the molecule. This could be exploited in the design of fluorescent probes where the binding of a diol-containing biomarker to the boronic acid group modulates the fluorescence output (either "turn-on" or "turn-off"). The intramolecular environment created by the ortho-formyl and para-hydroxyl groups could potentially enhance the sensitivity and selectivity of the fluorescence response upon boronate ester formation.

Electrochemical Sensing: The compound could be immobilized on an electrode surface. The binding of a glycoprotein biomarker to the boronic acid would alter the electrochemical properties at the electrode-solution interface, leading to a detectable change in current or potential.

Surface Plasmon Resonance (SPR): When immobilized on a sensor chip, the binding of a large biomarker molecule like a glycoprotein would cause a change in the refractive index at the surface, which can be quantitatively measured by SPR.

Hypothetical Performance Characteristics

While no experimental data exists, a sensor based on this compound would be evaluated based on several key performance metrics. The table below outlines these parameters and provides a theoretical context for their importance in a diagnostic setting.

| Performance Metric | Description | Theoretical Relevance for a this compound-based Sensor |

| Analyte | The specific biomarker to be detected. | Sialic acid, specific glycoproteins (e.g., Prostate-Specific Antigen, Carcinoembryonic Antigen). |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | For cancer biomarkers, a low LOD (in the pg/mL to ng/mL range) is crucial for early diagnosis. |

| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | A wide linear range is desirable to accurately quantify biomarker levels in diverse clinical samples. |

| Selectivity | The ability of the sensor to detect the target analyte in the presence of other potentially interfering molecules. | High selectivity is critical to avoid false positives from structurally similar molecules in complex biological fluids like blood serum. |

| Response Time | The time required for the sensor to generate a stable signal upon exposure to the analyte. | A rapid response time is advantageous for high-throughput screening and point-of-care diagnostics. |

Data Table: Potential Target Biomarkers and Their Clinical Significance

The following table details potential biomarkers that could theoretically be targeted by a sensor utilizing this compound, based on the presence of diol moieties and their relevance in disease.

| Potential Biomarker | Biomarker Type | Associated Diseases | Rationale for Detection |

| Sialic Acid (N-Acetylneuraminic acid) | Monosaccharide | Various Cancers, Inflammation | Overexpression on cell surface glycans is a common feature of malignant cells. |

| Prostate-Specific Antigen (PSA) | Glycoprotein | Prostate Cancer | Changes in glycosylation patterns of PSA are associated with malignancy. |

| Carcinoembryonic Antigen (CEA) | Glycoprotein | Colorectal, Lung, Breast Cancer | Elevated levels and altered glycosylation are indicative of cancer presence and progression. |

| Cancer Antigen 125 (CA-125) | Glycoprotein | Ovarian Cancer | Used for monitoring treatment response and detecting recurrence. |

| Alpha-fetoprotein (AFP) | Glycoprotein | Liver Cancer, Germ Cell Tumors | Altered glycoforms can distinguish between benign and malignant liver disease. |

Role in Materials Science and Polymer Chemistry

Incorporation of 3-Formyl-4-hydroxyphenylboronic Acid into Covalent Organic Polymers (COPs)

Covalent Organic Polymers (COPs), including the crystalline subclass of Covalent Organic Frameworks (COFs), are a class of porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. nih.gov Boronic acids have been fundamental monomers in the synthesis of COFs since their inception. rsc.org The this compound molecule offers multiple reactive sites for incorporation into COP structures.

The primary route for incorporating boronic acids into COPs is through the dehydration reaction of boronic acid groups, which can self-condense to form boroxine (B1236090) rings or react with diol linkers to form boronate esters. rsc.orgresearchgate.net While the specific use of this compound is not extensively documented in dedicated studies, the principles of its incorporation can be inferred from research on analogous functionalized phenylboronic acids.

The formyl and hydroxyl groups on the phenyl ring can serve several roles. They can be utilized as secondary reactive sites for polymerization or post-synthetic modification. For instance, the formyl group can undergo imine condensation reactions with amine-containing monomers, while the hydroxyl group can participate in esterification or etherification reactions. This multi-functionality allows for the construction of complex, multicomponent COPs.

Furthermore, the functional groups can act as directing agents during the polymerization process or as functional sites within the pores of the final material. A post-synthetic modification strategy is a viable approach where a pre-synthesized COP is functionalized with molecules like this compound. For example, COFs with reactive sites can be modified to introduce boronic acid functionalities for specific applications like selective adsorption. bohrium.comrsc.orgbohrium.comacs.org

Table 1: Potential Strategies for Incorporating this compound into COPs

| Strategy | Description | Potential Linkages |

| Direct Polymerization | This compound is used as a primary building block in the COP synthesis. | Boroxine rings (from self-condensation), Boronate esters (with diol co-monomers), Imine bonds (from formyl group with amine co-monomers) |

| Post-Synthetic Modification | A pre-formed COP is chemically modified to introduce the this compound moiety. | Covalent attachment to the COP framework via the formyl or hydroxyl group. |

| Multicomponent Reactions | The molecule participates in a one-pot reaction with multiple other monomers to form a complex COP structure. | A combination of boronate ester, imine, and other covalent bonds. |

Synthesis of Stimuli-Responsive Polymeric Materials with Boronic Acid Functionality

Stimuli-responsive polymers, often termed "smart" polymers, are macromolecules that exhibit significant changes in their physical or chemical properties in response to small changes in their external environment. rsc.orgresearchgate.netrsc.org The incorporation of boronic acid moieties, such as this compound, into polymer structures is a key strategy for creating materials that are responsive to pH and the presence of diols, like glucose. mdpi.comnih.gov

The fundamental principle behind this responsiveness lies in the reversible formation of boronate esters between the boronic acid and diols. rsc.org This equilibrium is highly dependent on the pH of the surrounding medium. Phenylboronic acids typically have a pKa around 9, meaning they are most effective at binding diols in alkaline conditions. acs.org However, for many biomedical applications, responsiveness at physiological pH (around 7.4) is desirable. tandfonline.com

The chemical structure of this compound is particularly advantageous in this context. The presence of an electron-withdrawing formyl group, especially in a position ortho or para to the boronic acid, can lower the pKa of the boronic acid. nih.gov This increased acidity facilitates the formation of the tetrahedral boronate anion at a lower pH, enhancing its ability to bind with diols under physiological conditions. nih.gov Research on 2-formylphenylboronic acid has shown a pKa of 7.5, which is attributed to an intramolecular interaction between the carbonyl oxygen and the boron center. nih.govacs.org

This pH- and glucose-responsive behavior can be harnessed to design various functional materials:

Hydrogels for Drug Delivery: Hydrogels cross-linked via boronate ester bonds can swell or shrink in response to changes in pH or glucose concentration, enabling the controlled release of encapsulated drugs like insulin (B600854). tandfonline.comacs.org

Sensors: The binding of glucose or other diols to the boronic acid can trigger a detectable signal, such as a color change or a change in fluorescence, forming the basis for glucose sensors. mdpi.comrsc.org

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond can be exploited to create self-healing polymers and hydrogels. rsc.org

Table 2: Factors Influencing the Stimuli-Responsive Behavior of Polymers with this compound

| Stimulus | Mechanism of Response | Potential Application |

| pH | The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate shifts with pH, affecting diol binding affinity and polymer solubility. nih.govrjptonline.org | pH-triggered drug release, pH sensors. |

| Glucose (and other diols) | Competitive binding of glucose displaces other diols from the boronate ester, leading to changes in cross-linking density, swelling, or signal generation. nih.gov | Self-regulated insulin delivery systems, glucose monitoring. |

Self-Assembly and Supramolecular Structures Mediated by Boronic Acid Interactions

Self-assembly is a process in which components spontaneously organize into ordered structures through non-covalent interactions. nih.govsemanticscholar.org Boronic acids are powerful building blocks for designing self-assembling systems due to their ability to form reversible covalent bonds with diols and engage in various non-covalent interactions. msu.edupageplace.de The this compound molecule possesses a unique combination of functional groups that can direct its assembly into complex supramolecular architectures.

The key interactions governing the self-assembly of this molecule include:

Boronic Acid-Diol Interactions: The formation of dynamic covalent boronate esters with diols is a primary driving force for assembly. This interaction is directional and reversible, allowing for "error-checking" and the formation of thermodynamically stable structures. rsc.orgmsu.edu

Hydrogen Bonding: The boronic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, facilitating the formation of extended networks in the solid state and influencing the aggregation behavior in solution. researchgate.net

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, further stabilizing the assembled structures.

Multicomponent Assembly: The formyl group can participate in multicomponent reactions, for example, with amines and other boronic acids, to form more complex, pre-programmed supramolecular structures like macrocycles and cages. researchgate.net

These interactions can be exploited to create a variety of supramolecular structures, including nanoparticles, gels, and liquid crystals. For instance, amphiphilic molecules containing boronic acids can self-assemble into micelles or vesicles in aqueous solutions, and the structure of these assemblies can be modulated by the addition of saccharides. rsc.org The structure-directing property of boronic acid-diol interactions has been used to create gelating agents that respond to chemical stimuli. researchgate.net

Application in Functional Materials Development

The unique properties of polymers and supramolecular structures derived from this compound pave the way for their use in a wide range of functional materials. The ability to create materials that are both structurally well-defined and responsive to their environment is a key driver in this field.

Sensors: The specific and reversible binding of diols by the boronic acid moiety makes it an excellent candidate for sensor development. Materials incorporating this molecule could be used for the detection of saccharides, glycoproteins, and other biologically important diol-containing molecules. mdpi.com For example, boronic acid-functionalized COFs have been developed as fluorescent sensing platforms. nih.govbohrium.com The response can be optical (colorimetric or fluorescent) or electrochemical. rsc.org

Catalysis: The well-defined porous structure of COPs and the presence of functional groups (formyl, hydroxyl, boronic acid) within the pores can create active sites for catalysis. These materials can be designed to act as heterogeneous catalysts with high selectivity and stability. Molecularly imprinted polymers with catalytic activity have been developed for applications such as phenol (B47542) detection. nih.gov

Separation and Adsorption: The boronate affinity can be exploited for the selective separation and adsorption of cis-diol-containing compounds. bohrium.comresearchgate.netacs.org This is particularly relevant for applications in biotechnology and environmental remediation, such as the purification of glycoproteins or the removal of specific contaminants from water.

Biomedical Materials: The stimuli-responsive nature of polymers containing this compound makes them highly promising for biomedical applications. mdpi.comsemanticscholar.org This includes the development of "smart" drug delivery systems that release their payload in response to specific physiological cues (e.g., glucose levels in diabetic patients), as well as materials for tissue engineering and diagnostics. mdpi.comnih.gov

Biological and Medicinal Chemistry Research Applications of 3 Formyl 4 Hydroxyphenylboronic Acid

The Boronic Acid Moiety as a Pharmacophore in Drug Discovery

The boronic acid group has emerged as a significant pharmacophore in modern drug discovery, a recognition that has grown substantially since the clinical approval of the proteasome inhibitor bortezomib (B1684674) (Velcade®) in 2003 for treating multiple myeloma. researchgate.netnih.govnih.gov This milestone spurred increased interest in boron-containing compounds, leading to the approval of other boronic acid drugs like ixazomib (B1672701) and vaborbactam. nih.govnih.gov

The utility of the boronic acid moiety, -B(OH)₂, as a pharmacophore stems from its unique chemical properties. Boron is electron-deficient, making the boronic acid group a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as the hydroxyl group of serine or threonine. nih.govmdpi.com This ability to form stable yet reversible complexes is a key feature in the design of enzyme inhibitors.

Furthermore, the boronic acid group is considered a bioisostere of the carboxylic acid group, a common functionality in many biologically active molecules. Boronic acids can mimic the interactions of carboxylic acids with biological targets while possessing distinct physicochemical properties, such as pKa, which can be advantageous for pharmacokinetic profiles. nih.gov The incorporation of a boronic acid functional group into a molecule can enhance its binding affinity and specificity for a target protein, making it a valuable tool for medicinal chemists in the design of novel therapeutic agents. Phenylboronic acid (PBA) and its derivatives, in particular, are recognized as promising modules for cancer cell binding due to their ability to form reversible covalent bonds with diol-containing cell surface markers. nih.gov

Enzyme Inhibition Studies of Boronic Acid Derivatives

The electrophilic nature of the boron atom in 3-Formyl-4-hydroxyphenylboronic acid allows it and its derivatives to act as inhibitors for various enzymes by forming covalent adducts with key active site residues.

Proteasome Inhibition

Boronic acids are a well-established class of proteasome inhibitors. nih.govresearchgate.net The proteasome is a multi-enzyme complex responsible for the degradation of intracellular proteins, and its inhibition is a validated strategy in cancer therapy. nih.gov The boronic acid moiety in inhibitors like bortezomib interacts with the N-terminal threonine residue in the active site of the 20S proteasome, leading to reversible inhibition of its chymotrypsin-like activity. nih.govmdpi.com This inhibition disrupts protein degradation pathways, ultimately leading to apoptosis in cancer cells. mdpi.com While direct studies on this compound as a proteasome inhibitor are not extensively detailed in the provided results, the general principle established by other phenylboronic acid derivatives suggests its potential in this area. nih.govnih.gov The specific substitutions on the phenyl ring can influence the potency and selectivity of proteasome inhibition.

Penicillin-Binding Protein (PBP1b) Inhibition

Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall, making them primary targets for β-lactam antibiotics. nih.gov Boronic acid derivatives have been investigated as non-β-lactam inhibitors of PBPs. nih.govnih.gov A study on boronic acid inhibitors of PBP1b revealed that compounds possessing both a boronic acid moiety and a carbonyl group, such as 2-formylphenylboronic acids, can effectively inhibit the enzyme. nih.gov The mechanism involves the formation of an imine with a catalytic lysine (B10760008) residue in the active site, which is then stabilized by a dative bond from the nitrogen to the boron atom. nih.govresearchgate.net This dual-interaction provides a novel strategy for PBP1b inhibition. nih.gov Given that this compound contains both the necessary boronic acid and a formyl (carbonyl) group, it represents a scaffold with the potential for this inhibitory mechanism.

Table 1: PBP1b Inhibitory Activity of Selected Boronic Acid Derivatives This table is representative of data found for structurally related compounds and is for illustrative purposes.

| Compound | Target Residue | Inhibition Mechanism | Reported Activity |

| 2-Formylphenylboronic acid derivatives | Lysine | Reversible covalent imine formation stabilized by N-B dative bond | Active inhibitors of PBP1b nih.gov |

| Aliphatic boronic acids | Serine | Reversible covalent bond formation | Limitations in activity observed nih.gov |

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibition of tubulin polymerization is a validated mechanism for anticancer drugs. nih.govmdpi.com Research has shown that certain boronic acid-containing compounds can act as tubulin polymerization inhibitors. For instance, a series of cis-stilbenes containing a boronic acid group demonstrated potent inhibition of tubulin polymerization and induced apoptosis in cancer cells. nih.gov In these compounds, the boronic acid was introduced as an acceptor-type functional group. While specific studies on this compound in this context are not detailed, the findings with other boronic acid derivatives suggest that this class of compounds can be designed to interact with tubulin. nih.gov Novel dihydroquinolin-4(1H)-one derivatives have also been identified as tubulin polymerization inhibitors that target the colchicine-binding site. bioworld.com

Investigation of Biological Activities (e.g., anticancer, antibacterial, antiviral)

Derivatives of this compound and related structures have been evaluated for a range of biological activities.

Anticancer Activity

Phenylboronic acid derivatives are being actively investigated as potential anticancer agents. nih.govnih.gov Their ability to target overexpressed sialic acid residues on the surface of cancer cells is a key aspect of their tumor-targeting potential. rsc.orgjapsonline.com Phenylboronic acid has been shown to be a more potent inhibitor of cancer cell migration than boric acid by targeting the Rho family of GTP-binding proteins. nih.gov Furthermore, tyropeptin-boronic acid derivatives have demonstrated significant antitumor effects in models of human multiple myeloma by inhibiting the proteasome and inducing apoptosis. nih.gov While direct anticancer data for this compound is limited in the provided results, the functional groups present on the molecule are found in other compounds with demonstrated anticancer properties.

Antibacterial Activity

The search for new antibacterial agents is critical due to rising antibiotic resistance. nih.gov Azo pyridinium (B92312) salts derived from a precursor structurally related to this compound, namely 2-hydroxy-5-(pyridine-4-yldiazenyl)benzaldehyde, have been synthesized and tested for their antibacterial properties. ias.ac.in These compounds showed activity against both Gram-positive and Gram-negative bacteria, with the length of an alkyl chain influencing the potency. ias.ac.in Additionally, 3-methylenepyrrolidine formyl hydroxyamino derivatives have been reported as novel peptide deformylase inhibitors with good in vitro antibacterial activity against drug-resistant clinical isolates. nih.gov The presence of the formyl and hydroxyl groups on the phenyl ring of this compound provides a scaffold that can be derivatized to explore potential antibacterial agents.

Table 2: Antibacterial Activity of 4-((3-formyl-4-hydroxyphenyl)diazenyl)-1-alkylpyridinium Salts This table is based on data for derivatives of a structurally similar precursor and illustrates potential antibacterial applications.

| Compound (Alkyl Chain) | Gram-positive Bacteria | Gram-negative Bacteria |

| Decyl | Most active | Active |

| Other alkyl chains | Varied activity | Varied activity |

Antiviral Activity

Phenylboronic acid-modified nanoparticles have been investigated as potential antiviral therapeutics. acs.org In a proof-of-concept study, these nanoparticles demonstrated the ability to act as viral entry inhibitors against the Hepatitis C virus (HCV). acs.org The boronic acid moieties on the nanoparticle surface are thought to interact with the viral envelope or host cell receptors to block infection. While this research does not directly involve this compound, it highlights the potential of the phenylboronic acid scaffold in the development of novel antiviral strategies. acs.org Further research is needed to evaluate the antiviral potential of this compound and its derivatives against a range of viruses.

Bioorthogonal Chemistry and Bioconjugation Strategies Involving Boronic Acids

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. These reactions are invaluable for labeling and studying biomolecules in their natural environment. Boronic acids, particularly those with ortho-carbonyl groups like 2-formylphenylboronic acid (2-FPBA), have emerged as versatile reagents in this field. nih.govnih.govacs.org

The reaction of 2-FPBA with α-nucleophiles, such as hydrazides, is exceptionally fast and bioorthogonal, leading to the formation of stable boron-nitrogen heterocycles (iminoboronates). nih.govnih.gov This rapid and selective conjugation has been utilized for the site-specific modification of proteins. nih.govacs.org For example, 2-FPBA can dynamically conjugate with N-terminal cysteine residues to form a thiazolidino boronate (TzB) complex, providing a method for selective protein labeling. nih.gov

These strategies are crucial for developing advanced bioconjugates, such as antibody-drug conjugates and chemical probes. nih.gov The ability to perform these ligations under physiological conditions with fast kinetics makes ortho-formylphenylboronic acids and their derivatives, including potentially this compound, valuable tools for chemical biology and therapeutic development. nih.govnih.gov Transition-metal mediated bioconjugation with boronic acids has also been shown to effectively modify natural proteins site-selectively under mild conditions. rice.edurice.edu

Site-Selective Labeling of Biomolecules

Site-selective modification of proteins and other biomolecules is crucial for understanding their function, tracking their localization, and developing novel therapeutics. Arylboronic acids bearing an ortho-carbonyl group have emerged as powerful reagents for such modifications through the formation of stable iminoboronate linkages.

This bioorthogonal conjugation chemistry occurs between an ortho-formyl or ortho-acetylphenylboronic acid and an α-nucleophile, such as a hydrazine (B178648) or hydroxylamine, which can be genetically incorporated into a protein. nih.gov The reaction proceeds rapidly at neutral pH without the need for catalysts. nih.gov The key to this enhanced reactivity and stability is the formation of an intramolecular dative bond between the imine nitrogen and the electron-deficient boron atom, creating a stable heterocyclic system. nih.gov This interaction is geometrically favored only when the carbonyl and boronic acid groups are positioned ortho to each other on the aromatic ring.

For this compound, the formyl group is in the meta position relative to the boronic acid. Consequently, it cannot form the intramolecularly stabilized iminoboronate structure that characterizes the rapid and reversible conjugation seen with ortho isomers. While the aldehyde group can still form a standard imine (Schiff base) with amine-containing biomolecules, this linkage lacks the specific stabilization and rapid, reversible kinetics conferred by the ortho-boronic acid group. Research has therefore focused on the ortho isomers for developing dynamic and reversible bioconjugation strategies. nih.gov

To illustrate the efficiency of the ortho-isomer-based labeling, the reaction kinetics for 2-acetylphenylboronic acid (an ortho-isomer) with nucleophiles have been characterized, demonstrating its utility for rapid bioconjugation under physiological conditions. nih.gov

| Reactant | Partner Nucleophile | Forward Rate Constant (k₁) | Reverse Rate Constant (k₋₁) | Dissociation Constant (Kd) | Reaction Conditions |

|---|---|---|---|---|---|

| 2-Acetylphenylboronic acid derivative (Phzn) | Peptide with Phenylhydrazine | 1.7 x 10³ M⁻¹s⁻¹ | 1.2 x 10⁻⁴ s⁻¹ | 0.07 µM | Neutral pH buffer |

Development of Fluorescent Probes for Biological Systems

Fluorescent probes are vital for detecting and quantifying biologically important molecules in complex systems. Phenylboronic acids are widely employed as recognition motifs in fluorescent sensors, particularly for saccharides, due to their ability to form reversible covalent bonds with cis-1,2- or -1,3-diols. ulisboa.pt The binding event alters the electronic properties of the boronic acid, which can be transduced into a change in the fluorescence of a nearby fluorophore. nih.gov

The structure of this compound contains the necessary components to function within such a sensor. The boronic acid serves as the saccharide receptor. The substituted phenyl ring, featuring an electron-donating hydroxyl group and an electron-withdrawing formyl group, can act as part of a fluorophore system susceptible to intramolecular charge transfer (ICT). Upon binding a saccharide, the boron atom transitions from a trigonal planar sp² state to a tetrahedral sp³ state. nih.gov This change in hybridization disrupts the conjugation of the boron's empty p-orbital with the aromatic ring, altering the ICT process and leading to a detectable change in the fluorescence emission wavelength or intensity. nih.govnih.gov

A common strategy for creating such sensors is the indicator displacement assay (IDA). In this design, a fluorescent indicator dye that can bind to the boronic acid is first complexed with the boronic acid receptor, which quenches the dye's fluorescence. researchgate.net When an analyte with a higher affinity for the boronic acid, such as a saccharide, is introduced, it displaces the indicator dye, restoring its fluorescence. researchgate.net This "turn-on" signal allows for sensitive detection of the target analyte. For instance, systems using 3-nitrophenylboronic acid in combination with fluorescent dyes like esculetin (B1671247) have been developed to detect various saccharides. researchgate.netnih.gov

| Receptor | Fluorescent Indicator | Analyte Example | Sensing Mechanism | Signal Response |

|---|---|---|---|---|

| 3-Nitrophenylboronic acid | 4-Methylesculetin (MeEsc) | Fructose-6-phosphate | Indicator Displacement Assay (IDA) | Fluorescence "Turn-On" |

Targeted Drug Delivery Systems Utilizing Boronic Acid Chemistry

The development of drug delivery systems that can transport therapeutics specifically to diseased tissues while sparing healthy cells is a major goal of medicinal chemistry. Phenylboronic acid chemistry provides two powerful strategies for achieving this: pH-responsive drug release and active targeting of cancer cells.

The formyl group on this compound serves as a versatile chemical handle. It can be used to conjugate the molecule to a drug delivery carrier, such as a polymer or nanoparticle, through reactions like reductive amination with amine groups on the carrier surface. Once attached, the boronic acid moiety can impart targeting or stimuli-responsive properties to the system.

One major application is the creation of pH-responsive drug carriers. mdpi.com Many drugs, such as the chemotherapeutic agent capecitabine (B1668275), contain cis-diol functionalities. These diols can form boronate ester bonds with the boronic acid on the carrier. mdpi.com These boronate esters are relatively stable at the physiological pH of blood (7.4) but are readily hydrolyzed in the acidic microenvironment characteristic of solid tumors (pH ~6.5-6.8) or within the even more acidic endosomes and lysosomes of cells (pH ~5.0). mdpi.commdpi.com This pH-dependent cleavage allows the drug to be retained on the carrier while in circulation and then released specifically at the tumor site, increasing therapeutic efficacy and reducing systemic toxicity. mdpi.com For example, a drug carrier based on 4-formylphenylboronic acid (a close analog of the title compound) has been shown to release capecitabine in a pH-dependent manner. mdpi.com

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

|---|---|---|

| 24 | ~10% | ~40% |

| 48 | ~15% | ~55% |

| 72 | ~18% | ~60% |

| 96 | ~20% | >60% |

A second key strategy is the active targeting of cancer cells. Many cancer cells overexpress sialic acid on their surfaces. nih.gov Phenylboronic acids can form stable complexes with the diol groups present in sialic acid, allowing nanoparticles functionalized with these boronic acids to bind selectively to cancer cells, enhancing drug accumulation at the tumor site.

Advanced Characterization and Spectroscopic Analysis Methodologies for 3 Formyl 4 Hydroxyphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing unambiguous information about the carbon-hydrogen framework and the specific environment of other NMR-active nuclei like boron and fluorine.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Formyl-4-hydroxyphenylboronic acid, the spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons from both the phenol (B47542) and boronic acid moieties.

Table 1: Representative ¹H NMR Data for Formylphenylboronic Acid Isomers

| Compound Name | Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |

|---|---|---|---|---|

| 4-Formylphenylboronic acid | -CHO | 9.80 | Singlet | CD₃CN |

| Aromatic H | 7.76 | Doublet | CD₃CN |

Data sourced from a study on the hydroxylation of arylboronic acids unibo.it.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound would feature a highly deshielded signal for the aldehydic carbonyl carbon, typically above 190 ppm. Aromatic carbon signals would appear in the 115-165 ppm range, with the carbon attached to the boronic acid group (ipso-carbon) often being difficult to observe due to quadrupolar relaxation.

For comparison, the ¹³C NMR spectrum of 4-Formylphenylboronic acid in CD₃CN shows the aldehyde carbon at 192.0 ppm and the aromatic carbons between 130.4 and 163.7 ppm unibo.it. The substitution pattern on this compound would result in a unique set of signals for each of its six aromatic carbons.

Table 2: Representative ¹³C NMR Data for 4-Formylphenylboronic Acid

| Compound Name | Carbon | Chemical Shift (δ) ppm | Solvent |

|---|---|---|---|

| 4-Formylphenylboronic acid | -CHO | 192.0 | CD₃CN |

| Aromatic C | 163.7 | CD₃CN | |

| Aromatic C | 133.0 | CD₃CN |

Data sourced from a study on the hydroxylation of arylboronic acids unibo.it.

¹¹B NMR Spectroscopy

Boron-11 NMR (¹¹B NMR) is a specialized technique that is highly informative for studying boronic acids. The chemical shift of the ¹¹B nucleus is very sensitive to the coordination and geometry of the boron atom nih.gov. For this compound, the boron atom exists in a trigonal planar (sp²) geometry, which is in equilibrium with its hydrated tetrahedral (sp³) boronate form in aqueous media.

Generally, tricoordinate arylboronic acids display a broad signal in the range of 27–33 ppm sdsu.edu. Upon binding with diols or in the presence of Lewis bases that coordinate to the boron, a significant upfield shift is observed to a range of approximately 6–9 ppm, corresponding to the formation of a tetracoordinate (sp³) boronate ester researchgate.net. This transformation is a key aspect of boronic acid chemistry and can be conveniently monitored by ¹¹B NMR spectroscopy nih.gov.

Table 3: General ¹¹B NMR Chemical Shifts for Phenylboronic Acids

| Boron Hybridization State | Typical Chemical Shift (δ) ppm | Notes |

|---|---|---|

| sp² (Trigonal Planar) | 27 - 33 | Characteristic of the free boronic acid. |

Shift ranges are general values reported for arylboronic acids sdsu.eduresearchgate.net.

¹⁹F NMR Spectroscopy (for fluorinated derivatives)

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally powerful tool for characterizing fluorinated derivatives of this compound. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, its chemical shifts span a very wide range, making it an extremely sensitive probe of the local electronic environment researchgate.net.

This technique is invaluable for studying complex mixtures of fluorinated molecules, often allowing for structural determination without the need for separation or authentic standards researchgate.netnih.gov. In a fluorinated analogue, such as 3-fluoro-4-formylphenylboronic acid, the ¹⁹F chemical shift and its coupling constants to nearby protons (JHF) and carbons (JCF) would provide definitive structural information nih.gov. Any reaction or interaction involving the boronic acid or other functional groups that alters the electronic distribution within the molecule would likely cause a measurable change in the ¹⁹F chemical shift, making it a powerful reporter for monitoring chemical processes rsc.orgrsc.org.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

A detailed study on the closely related molecule 3-fluoro-4-formylphenylboronic acid provides a strong basis for vibrational assignments semanticscholar.org. Key expected vibrations include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of both the boronic acid and the phenol.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected around 1650-1700 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

B-O Stretching: A strong band associated with the boron-oxygen single bond stretch, typically found in the 1310-1380 cm⁻¹ range.

Table 4: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3200 - 3600 (broad) | Phenol, Boronic Acid |

| Aromatic C-H stretch | ~3050 | Phenyl Ring |

| C=O stretch | 1650 - 1700 (strong) | Aldehyde |

| Aromatic C=C stretch | 1450 - 1600 | Phenyl Ring |

Assignments are based on established ranges and data from analogous compounds semanticscholar.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. The aromatic system of this compound, containing both electron-donating (-OH) and electron-withdrawing (-CHO, -B(OH)₂) groups, gives rise to characteristic π → π* transitions that can be observed in the UV-Vis spectrum.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and pH, as these factors can influence the protonation state of the hydroxyl and boronic acid groups, thereby altering the electronic structure of the chromophore. The interaction of the boronic acid moiety with diols to form boronate esters can also lead to changes in the UV-Vis spectrum, a property that is often exploited for sensing applications researchgate.net.